molecular formula C5H9NO3S B1516983 3-[(Carbamoylmethyl)sulfanyl]propanoic acid CAS No. 111035-51-9

3-[(Carbamoylmethyl)sulfanyl]propanoic acid

Cat. No.: B1516983
CAS No.: 111035-51-9
M. Wt: 163.2 g/mol
InChI Key: NPYLQGLCFWKKQV-UHFFFAOYSA-N
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Description

3-[(Carbamoylmethyl)sulfanyl]propanoic acid is a useful research compound. Its molecular formula is C5H9NO3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Recyclable Catalyst : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for various chemical reactions. For instance, it catalyzes the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, producing alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields. This catalyst showcases remarkable reusability without losing catalytic activity over multiple runs (Tayebi et al., 2011).

  • Formylation and Acetylation of Alcohols : Another application involves the formylation and acetylation of alcohols under heterogeneous conditions. This solid sulfuric acid variant acts as a catalyst for these reactions, highlighting its versatility in different chemical processes (Niknam & Saberi, 2009).

  • Synthesis of Diacetates : Silica immobilized sulfuric acid ([3-(propyl)sulfanyl]propyl]ester) has been used as a catalyst for the synthesis of 1,1-diacetates from aromatic aldehyde and acetic anhydride. This demonstrates its effectiveness in organic synthesis under mild and solvent-free conditions (Brojeni et al., 2013).

Synthesis of Organic Compounds

  • Optically Active Compounds : The synthesis of optically active compounds like 1,4-thiazane-3-carboxylic acid has been achieved through the optical resolution of related compounds. This process underscores the utility of sulfuric acid derivatives in the preparation of stereochemically complex molecules (Shiraiwa et al., 1998).

  • Peptide Synthesis : 3-(4-Hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) has been used as a safety catch linker in solid-phase peptide synthesis. This highlights its role in the efficient and cost-effective synthesis of peptides, which are crucial in biomedical research (Erlandsson & Undén, 2006).

  • α-Amino Nitriles Synthesis : This sulfuric acid derivative has also been used as a catalyst for the synthesis of α-amino nitriles through a one-pot three-component condensation process. This application is significant in the context of organic synthesis and pharmaceutical research (Somayeh et al., 2013).

Properties

IUPAC Name

3-(2-amino-2-oxoethyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c6-4(7)3-10-2-1-5(8)9/h1-3H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYLQGLCFWKKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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